1-Allyl-4-(2-hydroxyethyl)-piperazine 1-Allyl-4-(2-hydroxyethyl)-piperazine
Brand Name: Vulcanchem
CAS No.: 27612-67-5
VCID: VC2017495
InChI: InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2
SMILES: C=CCN1CCN(CC1)CCO
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

1-Allyl-4-(2-hydroxyethyl)-piperazine

CAS No.: 27612-67-5

Cat. No.: VC2017495

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-4-(2-hydroxyethyl)-piperazine - 27612-67-5

Specification

CAS No. 27612-67-5
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name 2-(4-prop-2-enylpiperazin-1-yl)ethanol
Standard InChI InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2
Standard InChI Key OIIANXCKEGUVFK-UHFFFAOYSA-N
SMILES C=CCN1CCN(CC1)CCO
Canonical SMILES C=CCN1CCN(CC1)CCO

Introduction

Chemical Identity and Physical Properties

1-Allyl-4-(2-hydroxyethyl)-piperazine is a tertiary amine with distinct functional groups that contribute to its chemical versatility and pharmaceutical applications. The compound's basic identification parameters are summarized in Table 1.

Table 1: Chemical Identity of 1-Allyl-4-(2-hydroxyethyl)-piperazine

ParameterValue
CAS Registry Number27612-67-5
Molecular FormulaC₉H₁₈N₂O
Molecular Weight170.25 g/mol
IUPAC Name2-(4-prop-2-enylpiperazin-1-yl)ethanol
Standard InChIInChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2
Standard InChIKeyOIIANXCKEGUVFK-UHFFFAOYSA-N
SMILES NotationC=CCN1CCN(CC1)CCO

The physical properties of 1-Allyl-4-(2-hydroxyethyl)-piperazine make it suitable for various chemical transformations and pharmaceutical applications. These properties are outlined in Table 2.

Table 2: Physical Properties of 1-Allyl-4-(2-hydroxyethyl)-piperazine

PropertyValue
Physical StateClear liquid at room temperature
Vapor Pressure0.00112 mmHg at 25°C
Refractive Index1.491
Boiling Point267.3°C at 760 mmHg
SolubilitySoluble in water, alcohols, and most organic solvents
AppearanceColorless to pale yellow liquid

Structural Analysis and Chemical Bonding

The molecular structure of 1-Allyl-4-(2-hydroxyethyl)-piperazine consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4) with an allyl group (CH₂=CH-CH₂-) attached to one nitrogen atom and a hydroxyethyl group (-CH₂-CH₂-OH) attached to the other nitrogen atom. This structure gives the compound its unique chemical properties and reactivity.

The piperazine ring provides a rigid scaffold with two nitrogen atoms in favorable positions for further functionalization. The allyl group contains a carbon-carbon double bond that can participate in addition reactions, while the hydroxyethyl group offers a hydroxyl functionality that can undergo various transformations including oxidation, esterification, and etherification.

Synthesis Methods

Several approaches have been developed for the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine. The most commonly employed methods are outlined below.

From N-(2-Hydroxyethyl)piperazine

The most straightforward synthesis route involves the N-allylation of commercially available N-(2-hydroxyethyl)piperazine:

  • N-(2-Hydroxyethyl)piperazine is treated with allyl bromide or allyl chloride in the presence of a base (typically potassium carbonate or triethylamine)

  • The reaction is usually conducted in polar aprotic solvents such as acetonitrile or DMF

  • The reaction proceeds via nucleophilic substitution, where the nitrogen of the piperazine acts as a nucleophile

From Piperazine

An alternative approach involves sequential alkylation of piperazine:

  • Monoalkylation of piperazine with 2-chloroethanol or 2-bromoethanol to form N-(2-hydroxyethyl)piperazine

  • Subsequent allylation with allyl halide to yield the target compound

Using Protective Group Strategy

For large-scale synthesis, a protective group strategy may be employed:

  • Protection of one nitrogen of piperazine with a suitable protecting group (e.g., Boc or Cbz)

  • Alkylation with 2-chloroethanol to introduce the hydroxyethyl group

  • Deprotection of the protected nitrogen

  • Allylation to introduce the allyl group

Applications in Pharmaceutical Research

1-Allyl-4-(2-hydroxyethyl)-piperazine serves multiple roles in pharmaceutical research and development, with significant applications in the synthesis of therapeutic agents.

As a Pharmaceutical Intermediate

The compound functions as a versatile building block in the synthesis of various pharmaceutical agents. Its applications in drug synthesis include:

  • Serving as a precursor in the synthesis of neurological agents

  • Contributing to the development of compounds with enhanced solubility profiles

  • Providing a scaffold for further functionalization in medicinal chemistry

Structure-Activity Relationship Studies

The structural features of 1-Allyl-4-(2-hydroxyethyl)-piperazine make it valuable in structure-activity relationship (SAR) studies:

  • The hydroxyethyl moiety enhances water solubility and bioavailability of the resulting compounds

  • The allyl group allows for further chemical modifications, enabling the creation of diverse chemical libraries

  • The piperazine scaffold is found in numerous pharmaceutical agents, particularly those targeting G-protein coupled receptors

Chemical Reactivity and Transformations

The presence of multiple functional groups in 1-Allyl-4-(2-hydroxyethyl)-piperazine enables diverse chemical transformations. The most significant reaction pathways are summarized in Table 3.

Table 3: Major Reaction Pathways of 1-Allyl-4-(2-hydroxyethyl)-piperazine

Functional GroupReaction TypeResulting Transformation
Allyl GroupHydrogenationReduction to propyl group
Allyl GroupEpoxidationFormation of epoxide
Allyl GroupHydroboration-oxidationFormation of primary alcohol
Hydroxyl GroupOxidationFormation of aldehyde or carboxylic acid
Hydroxyl GroupEsterificationFormation of esters
Hydroxyl GroupEtherificationFormation of ethers
Piperazine RingN-alkylationIntroduction of additional substituents
Piperazine RingN-acylationFormation of amides

Comparative Analysis with Related Compounds

To better understand the significance of 1-Allyl-4-(2-hydroxyethyl)-piperazine, it is helpful to compare it with structurally related compounds. This comparison highlights the unique features and advantages of this specific derivative.

Table 4: Comparison of 1-Allyl-4-(2-hydroxyethyl)-piperazine with Related Compounds

CompoundCAS NumberKey DifferencesRelative Advantages
1-(2-Hydroxyethyl)piperazine103-76-4Lacks allyl groupSimpler structure, more reactive secondary amine
1,4-Bis(2-hydroxyethyl)piperazine122-96-3Contains two hydroxyethyl groups instead of allyl and hydroxyethylEnhanced water solubility, dual alcohol functionality
1-Allyl-4-(2-azidoethyl)piperazine2097986-30-4Contains azido group instead of hydroxylEnables click chemistry applications
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde25209-64-7Contains formyl group instead of allylAldehyde functionality for further transformations

The unique combination of allyl and hydroxyethyl groups in 1-Allyl-4-(2-hydroxyethyl)-piperazine provides distinct advantages in terms of reactivity and versatility compared to these related structures .

Current Research and Future Perspectives

Recent research indicates expanding applications for 1-Allyl-4-(2-hydroxyethyl)-piperazine beyond its traditional use as a synthetic intermediate. Several promising research directions are highlighted below.

Development of Novel Pharmaceutical Agents

The compound continues to play a role in the development of pharmaceutical agents, particularly those targeting neurological conditions. Its hydroxyethyl moiety enhances solubility and bioavailability, while the allyl group allows for further chemical modifications, making it a valuable scaffold in medicinal chemistry research.

Catalysis Applications

Emerging research suggests potential applications of 1-Allyl-4-(2-hydroxyethyl)-piperazine and its derivatives in catalysis:

  • As ligands in transition metal catalysis

  • In asymmetric synthesis applications

  • As phase-transfer catalysts in organic transformations

Materials Science Applications

Recent studies have begun to explore the use of functionalized piperazines, including 1-Allyl-4-(2-hydroxyethyl)-piperazine, in materials science:

  • As precursors for polymeric materials

  • In the development of surface-active compounds

  • For the preparation of specialty coatings and films

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